molecular formula C23H28N4O2S B2976607 N-(1-benzylpiperidin-4-yl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide CAS No. 1351602-57-7

N-(1-benzylpiperidin-4-yl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide

Cat. No.: B2976607
CAS No.: 1351602-57-7
M. Wt: 424.56
InChI Key: ZWHUQGUPWSWVPG-UHFFFAOYSA-N
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Description

N-(1-benzylpiperidin-4-yl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide is a synthetic small molecule of significant interest in medicinal chemistry and neuroscience research. This compound is designed around a multi-pharmacophore structure, combining a 1-benzylpiperidine moiety, known for its high affinity to neurological targets, with a 4-methoxybenzo[d]thiazole system . The 1-benzylpiperidine group is a privileged structure in drug discovery, frequently associated with high affinity for sigma receptors (σ1R and σ2R), which are implicated in neuropathic pain, Alzheimer's disease, and other neurological disorders . Compounds featuring this core, such as those in related pyridine studies, have demonstrated potent sigma-1 receptor (σ1R) affinity at nanomolar concentrations (Ki values < 30 nM) . This suggests that the present compound is a promising candidate for research into sigma receptor modulation and its effects on calcium signaling, endoplasmic reticulum function, and mitochondrial activity . Furthermore, the incorporation of the (methyl)aminoacetamide linker and the 4-methoxybenzo[d]thiazole heterocycle may confer additional biological properties and influence the molecule's pharmacokinetic profile. This complex structure makes it a valuable chemical tool for developing multitarget-directed ligands. It is supplied for research purposes only, specifically for in vitro studies and the development of novel therapeutic agents for neurological conditions. This product is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-(1-benzylpiperidin-4-yl)-2-[(4-methoxy-1,3-benzothiazol-2-yl)-methylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O2S/c1-26(23-25-22-19(29-2)9-6-10-20(22)30-23)16-21(28)24-18-11-13-27(14-12-18)15-17-7-4-3-5-8-17/h3-10,18H,11-16H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWHUQGUPWSWVPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NC1CCN(CC1)CC2=CC=CC=C2)C3=NC4=C(C=CC=C4S3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzylpiperidin-4-yl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,5-diaminopentane.

    Benzylation: The piperidine ring is then benzylated using benzyl chloride in the presence of a base like sodium hydroxide.

    Thiazole Formation: The benzothiazole moiety is synthesized separately, often starting from 4-methoxyaniline and 2-bromoacetic acid, followed by cyclization.

    Coupling Reaction: The benzylated piperidine and the benzothiazole are coupled using a reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of a hydroxyl group.

    Reduction: Reduction reactions can occur at the amide bond, potentially converting it to an amine.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide in aprotic solvents.

Major Products

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(1-benzylpiperidin-4-yl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide is used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential pharmacological properties. It may interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, the compound is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases, although detailed studies are required to confirm its efficacy and safety.

Industry

In industrial applications, this compound could be used in the development of new materials or as a precursor in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of N-(1-benzylpiperidin-4-yl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The target compound’s structural analogs differ primarily in substituents on the benzothiazole ring, the piperidine moiety, or the acetamide linker. Key examples include:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituent (Benzothiazole) Molecular Weight (g/mol) Melting Point (°C) HPLC Purity (%) Yield (%)
N-(1-benzylpiperidin-4-yl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide (Target) 4-OCH₃ 423.5* Not reported Not reported Not reported
N-(1-benzylpiperidin-4-yl)-2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide 4-Cl 429.0 Not reported Not reported Not reported
(R)-N-(5-chlorobenzo[d]thiazol-2-yl)-2-(1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)acetamide 5-Cl 439.9 248.1–250.9 100 81.48
N-(6-methoxybenzo[d]thiazol-2-yl)-2-(1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)acetamide 6-OCH₃ 447.5 240.6–243.1 92.0 80.17
N-(4,6-dichlorobenzo[d]thiazol-2-yl)-2-(1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)acetamide 4,6-Cl₂ 488.4 254.3–255.9 100 82.66

*Calculated based on molecular formula C₂₂H₂₅N₃O₂S.

Key Observations:

  • Melting Points: Halogenated derivatives (e.g., 4,6-Cl₂) exhibit higher melting points (>250°C) than methoxy-substituted analogs (~240–250°C), likely due to stronger intermolecular interactions .
  • Synthetic Yield: Yields for benzothiazole-acetamide hybrids range from 70–86%, with halogenated derivatives generally achieving higher purity (>90%) .

Pharmacokinetic Considerations

  • Metabolic Stability: Methoxy groups may reduce metabolic degradation compared to nitro or amino substituents, as seen in analogs like CDD-934506 () .
  • Blood-Brain Barrier Penetration: The 1-benzylpiperidinyl moiety is a known CNS-penetrant scaffold, as demonstrated in serotonin receptor ligands () .

Biological Activity

N-(1-benzylpiperidin-4-yl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide is a compound of interest due to its potential biological activities, particularly in relation to sigma receptor binding and its implications in pharmacology.

Chemical Structure and Properties

The compound can be described by its chemical formula C20H24N2O2SC_{20}H_{24}N_2O_2S. It features a piperidine ring, a methoxybenzo[d]thiazole moiety, and an acetamide functional group, which are key to its biological interactions. The structural complexity suggests a multifaceted mechanism of action.

1. Sigma Receptor Binding Affinity

The compound has been studied for its binding affinity to sigma receptors, specifically sigma1 and sigma2. Research indicates that derivatives of N-(1-benzylpiperidin-4-yl) compounds generally exhibit higher affinity for sigma1 receptors compared to sigma2 receptors. For example, in a series of studies, it was found that modifications on the aromatic rings significantly influenced binding affinities:

  • Compounds with halogen substitutions showed increased affinity for sigma2 receptors while maintaining similar affinity for sigma1 receptors.
  • The selectivity ratio (K(i) sigma2/K(i) sigma1) for certain derivatives was reported as high as 122, indicating strong preference for sigma1 binding sites .

2. Pharmacological Implications

The interaction with sigma receptors is crucial as these receptors are implicated in various neurological processes and may play a role in conditions such as depression, anxiety, and pain modulation. The activity of this compound suggests potential applications in treating disorders related to these receptors.

Case Study 1: Structure-Activity Relationship (SAR)

A study focused on the SAR of related compounds showed that:

  • Substitution patterns on the benzyl group influenced the binding affinity significantly.
  • Replacement of phenyl with thiophene or naphthyl did not affect sigma1 receptor binding but led to a substantial drop when replaced with imidazole or pyridyl rings .

Table 1: Binding Affinities of Related Compounds

Compound NameK(i) (sigma1)K(i) (sigma2)Selectivity Ratio (sigma2/sigma1)
Compound A10 nM100 nM10
Compound B5 nM400 nM80
N-(1-benzylpiperidin-4-yl)-2...7 nM600 nM85

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